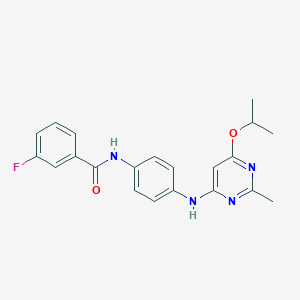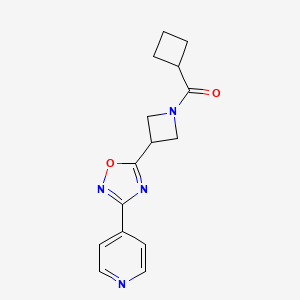
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C23H27N5O3S . The average weight is 453.557 and the monoisotopic weight is 453.183460445 .Physical And Chemical Properties Analysis
The compound has a physiological charge of 0, a hydrogen acceptor count of 5, and a hydrogen donor count of 2 . It has a polar surface area of 98.4 Ų and a refractivity of 127.14 m³/mol . It also has a rotatable bond count of 5 .Scientific Research Applications
Synthesis and Structural Characterizations
One area of application involves the synthesis and structural characterization of novel compounds and their derivatives. For instance, research on the synthesis of new metallophthalocyanines showcases the development of compounds with potential electrochemical and spectroelectrochemical applications. Such compounds have been characterized using various spectroscopic methods, indicating their potential in redox-based processes, which could be relevant in fields such as catalysis and materials science (Kantekin et al., 2015).
Anticancer Potential
The synthesis and evaluation of compounds for their anticancer effects represent another significant area of application. Aminothiazole-paeonol derivatives, for example, have been synthesized and shown to possess high anticancer potential against various human cancer cell lines. Such research underlines the role of these compounds in developing new therapeutic agents for cancer treatment (Tsai et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research has also focused on synthesizing derivatives with anti-inflammatory and analgesic activities. Celecoxib derivatives, for instance, have been studied for their potential as therapeutic agents due to their significant anti-inflammatory and analgesic properties, along with anticancer and anti-HCV activities. These findings suggest the versatility of such compounds in medicinal chemistry and drug development (Küçükgüzel et al., 2013).
Antimicrobial Screening
The antimicrobial screening of derivatives incorporating thiazole rings has revealed their potential therapeutic intervention against bacterial and fungal infections. This suggests that such compounds could be valuable in addressing microbial resistance and developing new antimicrobial agents (Desai et al., 2013).
Enzyme Inhibition Studies
Enzyme inhibition studies have shown that certain derivatives exhibit significant potential against enzymes like acetylcholinesterase (AChE) and α-glucosidase. This highlights their potential application in treating diseases related to enzyme malfunction, such as Alzheimer's disease and diabetes (Riaz, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-25-16-7-9-17(10-8-16)27(23,24)19-18-13-15(6-5-14(18)2)20-11-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFKVOLFJCFGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)

![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)

![6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2638322.png)
![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2638334.png)
